molecular formula C9H7NO3S B596171 Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate CAS No. 111042-97-8

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

Cat. No. B596171
M. Wt: 209.219
InChI Key: DSPYVWHLDMBWAE-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 111043-01-7 . It has a molecular weight of 209.23 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” involves the reaction of Methyl 2-chloro nicotinoate and methyl thioglycolate dissolved in anhydrous DMF . Potassium carbonate is added and the reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture is then cooled and poured into water, and the aqueous solution is extracted with ethyl acetate . The aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase are combined and dried over magnesium sulphate, filtered and evaporated under reduced pressure to afford the desired compound .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” and its InChI Code is "1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3" .


Physical And Chemical Properties Analysis

The compound has a melting point of 158-160°C . It is a solid at room temperature .

Scientific Research Applications

Influence of Metals on Biologically Important Ligands

A study reviewed the interaction of selected metals with the electronic systems of biologically important molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, which share structural similarities with "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate". The research utilized various spectroscopic techniques and theoretical studies to examine how metals affect these molecules' electronic systems, potentially indicating the importance of "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate" in understanding metal-ligand interactions relevant to biological and pharmaceutical applications (Lewandowski, Kalinowska, & Lewandowska, 2005).

Reactivity and Biological Properties of Hydroxycoumarins

Another review focused on the significance of hydroxycoumarins, highlighting their wide range of chemical, photochemical, and biological properties. Given the structural and functional parallels, this suggests that compounds like "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate" could also exhibit diverse applications ranging from synthetic chemistry to biological activities (Yoda, 2020).

Microbial Metabolism of Heterocyclic Compounds

Research on the microbial metabolism of pyridine derivatives under aerobic and anaerobic conditions provides insight into the environmental fate and biotransformation potential of heterocyclic aromatic compounds. This knowledge is crucial for assessing the environmental impact and biodegradability of synthetic compounds, including "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate" (Kaiser, Feng, & Bollag, 1996).

Synthesis and Application Potential of Xylan Derivatives

A mini-review of xylan derivatives, which are synthesized through chemical modifications to introduce specific properties, might reflect on the versatility and application potential of "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate" in developing new materials or as intermediates in organic synthesis (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Sorption of Phenoxy Herbicides to Soil and Organic Matter

The sorption behavior of phenoxy herbicides to various substrates provides insights into the environmental mobility and persistence of organic compounds, including potentially "Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate". Understanding these interactions is crucial for assessing the environmental impact of such compounds (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has been synthesized as part of a research programme targeting novel molecules as potential anti-inflammatory agents . It was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide . Future research could explore its potential applications in the field of medicinal chemistry.

properties

IUPAC Name

methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPYVWHLDMBWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715749
Record name Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

CAS RN

111042-97-8
Record name Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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